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Compound of Interest

Compound Name: 2-Chloro-4,6-dinitroaniline

Cat. No.: B165296

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Chloro-4,6-dinitroaniline, a key intermediate in various chemical syntheses. The following
sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry
(MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The spectroscopic data for 2-Chloro-4,6-dinitroaniline is summarized in the tables below,
providing a quick reference for researchers.

Table 1: *"H NMR Spectroscopic Data for 2-Chloro-4,6-
dinitroaniline

Chemical Shift (ppm) Multiplicity Assignment
8.770 Singlet H-3

8.429 Singlet H-5

8.27 Broad Singlet -NH:z

Solvent: DMSO-ds, Frequency: 400 MHz[1]

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b165296?utm_src=pdf-interest
https://www.benchchem.com/product/b165296?utm_src=pdf-body
https://www.benchchem.com/product/b165296?utm_src=pdf-body
https://www.benchchem.com/product/b165296?utm_src=pdf-body
https://www.benchchem.com/product/b165296?utm_src=pdf-body
https://www.benchchem.com/product/b165296?utm_src=pdf-body
https://www.rsc.org/suppdata/c6/dt/c6dt00470a/c6dt00470a1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165296?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Table 2: **C NMR Spectroscopic Data for 2-Chloro-4,6-
dinitroaniline

A publicly available, fully assigned 13C NMR spectrum for 2-Chloro-4,6-dinitroaniline is not
readily available. However, based on the analysis of structurally similar compounds, the
aromatic carbons are expected to appear in the range of 110-150 ppm. The carbon atom
attached to the chlorine (C-2) and the carbons bearing the nitro groups (C-4 and C-6) are
expected to be the most deshielded.

Table 3: IR Spectroscopic Data for 2-Chloro-4,6-
dinitroaniline

Detailed IR peak assignments for 2-Chloro-4,6-dinitroaniline are not available in the public
domain. However, the spectrum is expected to show characteristic absorption bands for the
following functional groups:

Functional Group Expected Wavenumber (cm™?)
N-H Stretching (Aniline) 3300 - 3500

Aromatic C-H Stretching 3000 - 3100

Asymmetric NOz Stretching 1500 - 1550

Symmetric NO2 Stretching 1335 - 1385

C=C Stretching (Aromatic) 1450 - 1600

C-N Stretching 1250 - 1350

C-CI Stretching 600 - 800

Table 4: Mass Spectrometry Data for 2-Chloro-4,6-
dinitroaniline
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miz Relative Intensity (%) Proposed Fragment
217 100.0 [M]*

187 325 [M - NOJ*

171 10.8 [M - NO2J*

141 19.6 [M - NO2 - H]*

125 56.1 [CsH2CIN20]*

90 37.4 [CsH2CINOJ*

lonization Method: Electron lonization (EI[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of 2-Chloro-4,6-
dinitroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and proton environments of 2-Chloro-4,6-
dinitroaniline.

Methodology:

e Sample Preparation: A sample of approximately 5-10 mg of 2-Chloro-4,6-dinitroaniline is
dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds). Tetramethylsilane
(TMS) is added as an internal standard for chemical shift referencing (O ppm). The solution is
transferred to a 5 mm NMR tube.

 Instrumentation: A 400 MHz NMR spectrometer is used for the analysis.
o Data Acquisition:

o 'H NMR: A standard proton NMR spectrum is acquired with a sufficient number of scans to
achieve a good signal-to-noise ratio. Key acquisition parameters include a spectral width
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of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a pulse width of 90
degrees.

o 13C NMR: A proton-decoupled 13C NMR spectrum is acquired. Due to the lower natural
abundance and smaller gyromagnetic ratio of 13C, a larger number of scans and a longer
acquisition time are typically required.

o Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the
resulting spectrum is phase and baseline corrected. The chemical shifts are referenced to
the internal standard (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 2-Chloro-4,6-dinitroaniline.
Methodology:

o Sample Preparation: The solid sample is analyzed using the Attenuated Total Reflectance
(ATR) technique. A small amount of the powdered sample is placed directly onto the ATR
crystal (e.g., diamond or zinc selenide).

e Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

o Data Acquisition: The IR spectrum is recorded in the mid-infrared range (typically 4000-400
cm~1). A background spectrum of the empty ATR crystal is recorded and automatically
subtracted from the sample spectrum.

o Data Analysis: The resulting spectrum is analyzed for the presence of characteristic
absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 2-Chloro-4,6-
dinitroaniline.

Methodology:
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o Sample Introduction: The sample is introduced into the mass spectrometer via a direct
insertion probe or after separation by gas chromatography (GC).

« lonization: Electron lonization (EI) is used, with a standard electron energy of 70 eV.

e Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)
by a quadrupole or time-of-flight (TOF) mass analyzer.

» Detection: The abundance of each ion is measured, and a mass spectrum is generated.

o Data Analysis: The molecular ion peak is identified to confirm the molecular weight of the
compound. The fragmentation pattern is analyzed to provide information about the structure
of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 2-
Chloro-4,6-dinitroaniline.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 2-Chloro-4,6-dinitroaniline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b165296#spectroscopic-data-nmr-ir-ms-for-2-chloro-4-
6-dinitroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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